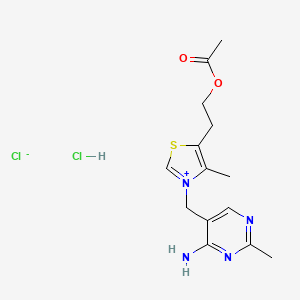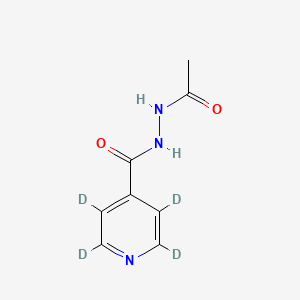
1,4-Di(bromomethyl)benzene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(bromomethyl)benzene-d4 is a deuterated derivative of 1,4-di(bromomethyl)benzene. It is a compound where the hydrogen atoms in the benzene ring are replaced with deuterium atoms (heavy hydrogen). The chemical formula for this compound is C8H4D4Br2, and it is often used in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(bromomethyl)benzene-d4 can be synthesized through the bromination of 1,4-dimethylbenzene-d4. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to maintain optimal conditions and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(bromomethyl)benzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include terephthalic acid or 1,4-benzenedicarboxaldehyde.
Reduction: Products include 1,4-dimethylbenzene-d4.
Scientific Research Applications
1,4-Di(bromomethyl)benzene-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the development of radiolabeled compounds for tracing biological pathways and studying metabolic processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1,4-Di(bromomethyl)benzene-d4 involves its ability to participate in various chemical reactions due to the presence of bromine atoms and deuterium. The bromine atoms act as leaving groups in substitution reactions, while the deuterium atoms provide stability and unique spectroscopic properties. The compound can interact with molecular targets through electrophilic aromatic substitution, nucleophilic substitution, and other reaction pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobenzene: Similar structure but without deuterium atoms.
1,4-Dimethylbenzene: Similar structure but with methyl groups instead of bromomethyl groups.
1,4-Di(chloromethyl)benzene: Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,4-Di(bromomethyl)benzene-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques. Additionally, the bromine atoms offer versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2,3,5,6-tetradeuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMSGOBSOCYHR-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])CBr)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)
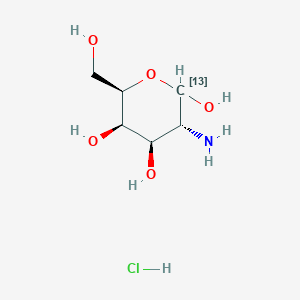
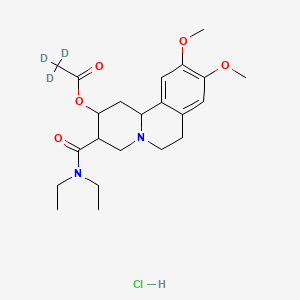
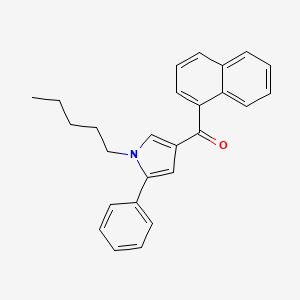
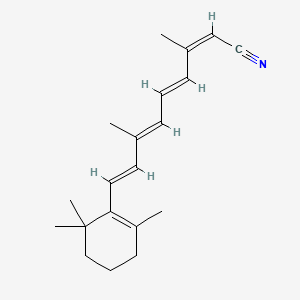
![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)

